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molecular formula C9H10F2N2O2S B8468689 N'-(3,5-difluorophenylsulfonyl)-N,N-dimethylformimidamide CAS No. 1239964-25-0

N'-(3,5-difluorophenylsulfonyl)-N,N-dimethylformimidamide

Cat. No. B8468689
M. Wt: 248.25 g/mol
InChI Key: MNMOSOALDWGMBZ-UHFFFAOYSA-N
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Patent
US08785488B2

Procedure details

To a solution of 3,5-difluorobenzenesulfonamide (154 g, 0.797 mol) in CH3CN (1 L) was added N,N-dimethylformamide dimethylacetal (224 mL, 1.67 mmol, 2.1 eq). After stirring 1 h, the reaction mixture was concentrated under reduced pressure. This material was triturated with Et2O and dried in vacuo to give N′-(3,5-difluorophenylsulfonyl)-N,N-dimethylformimidamide (190 g, 96%) as a light brown solid. 1H NMR (400 MHz, CDCl3) δ 8.12 (s, 1H), 7.44-7.38 (m, 2H), 6.98-6.91 (m, 1H), 3.17 (s, 3H), 3.05 (s, 3H).
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[C:6]([F:8])[CH:7]=1.CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>CC#N>[F:8][C:6]1[CH:5]=[C:4]([S:9]([N:12]=[CH:15][N:16]([CH3:18])[CH3:17])(=[O:10])=[O:11])[CH:3]=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)S(=O)(=O)N
Name
Quantity
224 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
1 L
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This material was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)S(=O)(=O)N=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 45829.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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